Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-
Description
The compound Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- is a propanoic acid derivative featuring a 2-methyl substituent and a phthalimide-like isoindole moiety at the 2-position. This structure combines the carboxylic acid functionality with a heterocyclic aromatic system, which is common in intermediates for pharmaceuticals, agrochemicals, and organic synthesis.
While the acid form is less frequently documented in the literature, its ester derivatives—such as the ethyl ester (CAS 40674-21-3)—are well-characterized and often serve as synthetic precursors or bioactive agents .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-12(2,11(16)17)18-13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQTPMMDLGZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- typically involves the reaction of phthalimide with a suitable alkylating agent. One common method is the reaction of phthalimide with 2-bromo-2-methylpropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to phthalic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce phthalic acid derivatives.
Scientific Research Applications
Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropanoate
Key Differences :
- Functional Group : Ethyl ester vs. carboxylic acid.
- Physicochemical Properties : The ester form (molecular weight 291.3 g/mol) is expected to exhibit higher lipophilicity compared to the acid, influencing solubility and bioavailability .
- Applications : Primarily used as an intermediate in organic synthesis. Safety data sheets highlight its use under controlled conditions, with precautions for skin/eye irritation .
3-(4-Methylphenyl)-3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (CAS 478260-02-5)
Key Differences :
2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic Acid
Key Differences :
- Ring Saturation : The isoindole ring is fully saturated (octahydro), increasing molecular rigidity and lipophilicity.
- Chemical Behavior : The saturated ring may reduce conjugation effects, leading to weaker electron-withdrawing properties compared to the target compound’s partially unsaturated isoindole .
2-[3-(4-Chlorophenyl)-1,2-Dimethylindol-5-yl]oxy-2-methylpropanoic Acid (CID 3059432)
Key Differences :
- Substituents : Incorporates a chlorophenyl group and methyl substituents on the indole ring.
Comparative Data Table
Biological Activity
Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl- is a compound of interest in pharmaceutical research due to its structural features and potential biological activities. The compound is part of a broader class of derivatives that exhibit various pharmacological effects, particularly in the context of metabolic disorders such as diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name: Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-
- Molecular Formula: C11H13NO4
- Molecular Weight: 219.23 g/mol
- CAS Registry Number: 3339-73-9
Structural Representation
The chemical structure can be represented as follows:
The compound exhibits biological activity primarily through its interaction with G-protein coupled receptors (GPCRs), particularly GPR40. GPR40 is a receptor that plays a significant role in insulin secretion and glucose metabolism. Activation of this receptor enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, making it a target for type 2 diabetes treatment.
Key Findings from Research Studies
- GPR40 Agonistic Activity : Studies have shown that derivatives of propanoic acid can act as potent GPR40 agonists. For instance, compounds with similar structural motifs demonstrated EC50 values in the nanomolar range (e.g., 9.4 nM for one derivative) .
- Insulin Secretion : The activation of GPR40 by these compounds leads to increased insulin secretion in response to glucose levels, making them promising candidates for diabetes management .
- Metabolic Stability : Several derivatives have shown good metabolic stability in vitro, which is crucial for their potential therapeutic application .
Study on Indole Propanoic Acid Derivatives
A study focused on the synthesis and evaluation of indole propanoic acid derivatives highlighted the following:
- Compound Efficacy : Among the tested compounds, several exhibited significant GPR40 agonistic activity and were linked to enhanced GSIS in MIN6 insulinoma cells.
| Compound | EC50 (nM) | Insulin Secretion Effect |
|---|---|---|
| 8h | 58.6 | Yes |
| 8i | 37.8 | Yes |
| 8o | 9.4 | Yes |
This table summarizes the potency of selected compounds derived from propanoic acid in stimulating insulin secretion .
Pharmacological Implications
The findings suggest that propanoic acid derivatives may not only enhance insulin secretion but also offer broader metabolic benefits by modulating lipid metabolism and reducing inflammation associated with obesity and insulin resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
